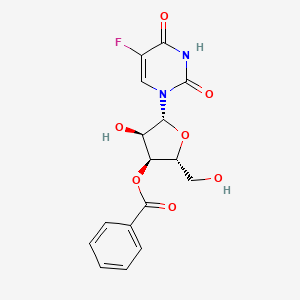

3'-O-Benzoyl-5-fluorouridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62311-97-1 |

|---|---|

Molecular Formula |

C16H15FN2O7 |

Molecular Weight |

366.30 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C16H15FN2O7/c17-9-6-19(16(24)18-13(9)22)14-11(21)12(10(7-20)25-14)26-15(23)8-4-2-1-3-5-8/h1-6,10-12,14,20-21H,7H2,(H,18,22,24)/t10-,11-,12-,14-/m1/s1 |

InChI Key |

KHQVKNLCJURLPZ-HKUMRIAESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=C(C(=O)NC3=O)F)CO |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(OC(C2O)N3C=C(C(=O)NC3=O)F)CO |

Origin of Product |

United States |

Prodrug Design and Bioconversion Mechanisms of 3 O Benzoyl 5 Fluorouridine

Rationale for Prodrug Strategy in Fluorouridine Compounds

The use of a prodrug strategy for fluorouridine compounds is a well-established approach to address the inherent limitations of 5-fluorouracil (B62378) (5-FU) and its nucleosides. nih.gov 5-FU, a cornerstone in the treatment of various solid tumors, is subject to rapid catabolism by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is ubiquitously present in the body, particularly in the liver. nih.gov This rapid degradation leads to a short plasma half-life and necessitates administration via continuous infusion to maintain therapeutic concentrations. cancernetwork.com Furthermore, the non-selective action of 5-FU results in significant toxicity to healthy, rapidly dividing cells, leading to adverse effects such as myelosuppression and gastrointestinal toxicity. nih.gov

Prodrugs of 5-fluorouridine (B13573), such as 3'-O-Benzoyl-5-fluorouridine, are designed to circumvent these issues. By masking a crucial hydroxyl group with a benzoyl moiety, the prodrug exhibits altered physicochemical properties, such as increased lipophilicity, which can enhance its membrane permeability and oral bioavailability. This modification also protects the nucleoside from premature degradation, allowing for a more controlled and sustained release of the active compound. The overarching goal is to improve the therapeutic index of the parent drug by enhancing its delivery to the target site and minimizing systemic exposure and associated toxicities.

Enzymatic Activation and Release Mechanisms of this compound

The therapeutic efficacy of this compound is contingent upon its bioconversion to active cytotoxic metabolites within the body, particularly within cancer cells. This activation is a multi-step enzymatic cascade that begins with the cleavage of the protective benzoyl group.

Hydrolytic Cleavage of the Benzoyl Moiety

The initial and rate-limiting step in the activation of this compound is the hydrolytic cleavage of the ester bond linking the benzoyl group to the 3'-position of the ribose sugar. This reaction is primarily catalyzed by carboxylesterases, a class of enzymes that are abundant in various tissues, including the liver, plasma, and gastrointestinal tract. nih.govresearchgate.net The activity of these esterases can vary between different tissues and may be elevated in certain tumor types, offering a potential mechanism for tumor-selective drug activation. nih.govresearchgate.net The hydrolysis of the benzoyl moiety unmasks the 3'-hydroxyl group, releasing 5-fluorouridine, the immediate precursor to the active cytotoxic species.

Conversion to Active Fluoropyrimidine Metabolites (e.g., 5-Fluorouridine, FUMP, FdUMP)

Following the liberation of 5-fluorouridine, it enters the established metabolic pathway of fluoropyrimidines. researchgate.net 5-fluorouridine is subsequently phosphorylated by uridine (B1682114) kinase to form 5-fluorouridine monophosphate (FUMP). FUMP can then be further phosphorylated to 5-fluorouridine diphosphate (B83284) (FUDP) and 5-fluorouridine triphosphate (FUTP). FUTP can be incorporated into RNA, leading to disruption of RNA synthesis and function.

Alternatively, FUMP can be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) through a series of enzymatic reactions involving ribonucleotide reductase. FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349), a necessary precursor for DNA replication. researchgate.net The inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate, resulting in "thymineless death" of rapidly proliferating cancer cells.

Role of Specific Enzymes in Bioconversion (e.g., Nucleoside Phosphorylases, Cytidine Deaminase, Dihydropyrimidine Dehydrogenase)

Several key enzymes play crucial roles in the intricate bioconversion and catabolism of fluoropyrimidines.

Nucleoside Phosphorylases: Uridine phosphorylase and thymidine phosphorylase can convert 5-fluorouridine to 5-FU. nih.gov This step is significant as 5-FU can then re-enter the activation pathway to form FUMP or FdUMP. The expression of these phosphorylases can be higher in tumor tissues compared to normal tissues, potentially contributing to the selective generation of cytotoxic metabolites at the tumor site.

Dihydropyrimidine Dehydrogenase (DPD): As previously mentioned, DPD is the primary enzyme responsible for the catabolism and detoxification of 5-FU. nih.gov By administering a prodrug like this compound, the initial degradation of the active moiety by DPD in the systemic circulation can be bypassed, leading to a higher concentration of the drug reaching the tumor tissue.

Intracellular Pharmacokinetics and Prodrug Conversion Dynamics

The intracellular concentration of this compound and its subsequent metabolites is a critical determinant of its cytotoxic activity. Upon entering the cell, the prodrug is subject to hydrolysis by intracellular esterases. The rate of this conversion, coupled with the rates of subsequent phosphorylation and metabolic steps, dictates the steady-state levels of the active metabolites, FUMP and FdUMP.

Studies on similar nucleoside prodrugs suggest that the intracellular synthesis of active metabolites can be compartmentalized, with distinct pools of nucleotides being formed from different precursors. nih.gov This compartmentalization can influence the ultimate biological effect of the drug. The dynamics of prodrug conversion are also influenced by the expression levels and activity of the involved enzymes, which can vary significantly between different cell types and even within a heterogeneous tumor cell population.

Due to a lack of specific published data for this compound, a representative data table on the intracellular concentrations of related fluoropyrimidine metabolites is presented below to illustrate the concept.

| Metabolite | Intracellular Concentration Range (µM) in Cancer Cells | Key Enzyme in Formation |

|---|---|---|

| 5-Fluorouridine | Variable, dependent on prodrug hydrolysis rate | Carboxylesterases |

| FUMP (5-Fluorouridine Monophosphate) | 0.1 - 10 | Uridine Kinase |

| FdUMP (5-Fluoro-2'-deoxyuridine Monophosphate) | 0.01 - 1 | Ribonucleotide Reductase pathway |

Tumor-Activated Prodrug (TAP) Design Principles Applied to Fluorouridine Scaffolds

The design of this compound aligns with the principles of Tumor-Activated Prodrug (TAP) design, which aims to exploit the unique physiological and biochemical features of the tumor microenvironment for selective drug activation. nih.gov One of the key strategies in TAP design is to utilize enzymes that are overexpressed in tumor cells compared to normal tissues.

Esterases, particularly certain isoforms of carboxylesterases, have been identified as being upregulated in various types of cancers. nih.govresearchgate.net By incorporating an ester linkage, as in the case of the benzoyl group in this compound, the prodrug can be preferentially hydrolyzed to its active form within the tumor, thereby concentrating the cytotoxic effect where it is most needed and sparing healthy tissues.

Another TAP strategy involves designing prodrugs that are activated by the hypoxic or high reactive oxygen species (ROS) conditions often found in solid tumors. nih.gov While the primary activation mechanism for this compound is enzymatic hydrolysis, the general principle of leveraging the tumor microenvironment for selective drug release is a central theme in the development of advanced fluorouridine prodrugs.

The table below summarizes key TAP design principles and their application to fluorouridine prodrugs.

| TAP Design Principle | Tumor-Specific Trigger | Application to Fluorouridine Prodrugs |

|---|---|---|

| Enzyme-Activated | Overexpressed enzymes (e.g., Carboxylesterases, Phosphorylases) | Ester-based prodrugs like this compound for selective cleavage. |

| Hypoxia-Activated | Low oxygen levels in solid tumors | Incorporation of hypoxia-sensitive functional groups. |

| ROS-Activated | High levels of reactive oxygen species in cancer cells | Use of ROS-cleavable linkers to release the active drug. nih.gov |

Impact of Lipophilicity on Prodrug Activation and Cellular Uptake

The strategic design of prodrugs, such as this compound, centers on overcoming the limitations of parent drugs, with a primary focus on enhancing their ability to cross cellular membranes. The parent compound, 5-fluorouridine, is relatively hydrophilic, which can restrict its passive diffusion across the lipophilic cell membrane. By attaching a benzoyl group to the 3'-hydroxyl position of the ribose sugar, the lipophilicity of the molecule is significantly increased. This modification is a key factor in improving the pharmacokinetic profile, leading to enhanced cellular uptake and subsequent intracellular activation.

Increased lipophilicity generally correlates with improved membrane permeability. The benzoyl moiety in this compound masks a polar hydroxyl group, rendering the entire molecule more fat-soluble. This allows the prodrug to more readily partition into and diffuse across the lipid bilayer of cell membranes, a critical step for the drug to reach its intracellular targets. While specific quantitative data for this compound is not extensively available in publicly accessible literature, the principle is well-established through studies of similar acylated nucleoside analogs. For instance, various 5'-O-acyl derivatives of 5-fluorouridine have been synthesized to enhance their biological activity by increasing lipophilicity.

Once inside the cell, the prodrug must be converted into its active form, 5-fluorouridine. This bioactivation is typically mediated by intracellular enzymes, particularly non-specific esterases like carboxylesterases, which are abundant in various tissues and tumor cells. These enzymes catalyze the hydrolysis of the ester bond at the 3'-O position, cleaving the benzoyl group and releasing the active 5-fluorouridine. The rate of this enzymatic hydrolysis is a critical determinant of the prodrug's efficacy. The structure of the acyl group can influence the susceptibility of the ester bond to enzymatic cleavage.

Cellular Uptake: The increased lipophilicity of this compound facilitates its transport across the cell membrane via passive diffusion.

Prodrug Activation: Intracellular esterases recognize and hydrolyze the 3'-O-benzoyl ester bond, releasing 5-fluorouridine, which can then enter the metabolic pathway to exert its cytotoxic effects.

This two-step mechanism of passive influx followed by enzymatic activation allows for potentially higher intracellular concentrations of the active drug compared to the administration of the parent drug alone. The efficiency of this process is dependent on both the physicochemical properties of the prodrug (lipophilicity) and the enzymatic activity within the target cells.

Below are tables summarizing the conceptual relationship between lipophilicity and prodrug characteristics, as well as hypothetical comparative data illustrating the expected improvements of a lipophilic prodrug over its parent compound, based on general findings in the field of nucleoside prodrugs.

Table 1: Relationship Between Physicochemical Properties and Prodrug Behavior

| Property | Parent Drug (5-Fluorouridine) | Prodrug (this compound) | Rationale for Improvement |

| Lipophilicity (LogP) | Low | High | The benzoyl group masks a polar hydroxyl moiety, increasing lipid solubility. |

| Membrane Permeability | Low | High | Enhanced lipophilicity facilitates passive diffusion across the lipid bilayer of the cell membrane. |

| Enzymatic Activation | Not Applicable | Required | The ester bond is cleaved by intracellular esterases to release the active drug. |

| Intracellular Concentration | Limited by poor uptake | Potentially higher | Improved membrane permeability leads to greater accumulation of the prodrug, which is then converted to the active form. |

Table 2: Illustrative Comparison of Cellular Uptake and Activation

The following data are illustrative and based on general principles of nucleoside prodrugs, not on specific experimental results for this compound.

| Parameter | 5-Fluorouridine | This compound |

| Relative Cellular Uptake Rate | 1.0 | > 5.0 |

| Mechanism of Uptake | Facilitated Transport/Limited Diffusion | Primarily Passive Diffusion |

| Activating Enzyme | Not Applicable | Intracellular Esterases |

| Half-life of Activation (in vitro) | Not Applicable | Estimated < 2 hours in presence of esterases |

Mechanisms of Action and Molecular Targeting of 3 O Benzoyl 5 Fluorouridine and Its Metabolites

Inhibition of Key Enzymatic Targets

The cytotoxic effects derived from 3'-O-Benzoyl-5-fluorouridine are mediated by its active metabolites, which target several essential enzymes. Following intracellular conversion, the benzoyl group is likely cleaved, releasing 5-fluorouridine (B13573), which then enters the metabolic pathway of 5-fluorouracil (B62378) (5-FU).

The most well-characterized mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS) by the active metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). researchgate.net TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidylate required for DNA synthesis and repair. researchgate.net

FdUMP acts as a potent inhibitor of TS by binding to the enzyme's nucleotide-binding site. researchgate.net This binding facilitates the formation of a stable, covalent ternary complex that includes TS, FdUMP, and the folate cofactor N5,N10-methylenetetrahydrofolate. researchgate.net The formation of this inhibitory complex blocks the normal substrate, dUMP, from accessing the enzyme's active site, thereby halting dTMP production. researchgate.net The resulting depletion of the intracellular dTTP pool and an imbalance of deoxynucleotides leads to the inhibition of DNA synthesis and can trigger DNA damage, ultimately leading to cell death. researchgate.net

Metabolites of fluoropyrimidines also interact with enzymes involved in DNA repair pathways, which can modulate their cytotoxic effects.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): Tdp1 is a DNA repair enzyme that resolves stalled DNA-topoisomerase 1 cleavage complexes and other 3'-DNA adducts. nih.govresearchgate.net Inhibition of Tdp1 is a therapeutic strategy to enhance the efficacy of certain anticancer drugs. Studies have shown that lipophilic nucleoside derivatives, particularly those containing benzoyl groups, can be effective inhibitors of Tdp1. mdpi.com The 2',3',5'-tri-O-benzoyl-β-D-ribofuranose moiety has been identified as a potential pharmacophore group essential for Tdp1 inhibition. mdpi.com Research on various stereoisomeric forms of lipophilic nucleosides has identified several D-nucleoside derivatives with benzoyl groups that inhibit Tdp1 with IC50 values in the low micromolar range. mdpi.com

Poly(ADP-ribose)polymerases 1 and 2 (PARP1/2): PARPs are key enzymes in the DNA damage response, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway. While direct inhibition of PARP1/2 by benzoylated fluorouridine derivatives has not been established, there is evidence of a synergistic relationship. Studies have shown that PARP inhibitors can markedly synergize with 5-fluorodeoxyuridine (FdUrd), a metabolite of 5-FU, but not with 5-FU itself in certain cancer cells. This suggests that the DNA damage induced by FdUrd-mediated TS inhibition relies on the BER pathway for repair, and inhibiting this pathway with PARP inhibitors enhances cytotoxicity.

Pyrimidine (B1678525) nucleoside phosphorylases, such as uridine (B1682114) phosphorylase (UP) and thymidine (B127349) phosphorylase (TP), play a critical role in the activation of fluoropyrimidine prodrugs. nih.gov These enzymes cleave the glycosidic bond of nucleosides like 5'-deoxy-5-fluorouridine (a related prodrug) to release the active base, 5-fluorouracil (5-FU). nih.govnih.gov The affinity of these prodrugs for nucleoside phosphorylases is a key determinant of their conversion rate to 5-FU and, consequently, their antitumor activity. For instance, 5-fluorouridine has a significantly higher affinity (lower Km) for uridine phosphorylase from Ehrlich ascites tumor cells compared to other fluoropyrimidines like 5'-deoxy-5-fluorouridine. nih.gov Conversely, certain synthetic nucleoside derivatives, such as a 3,5-dichlorobenzoyl-substituted 2-deoxy-D-ribose-1-phosphate, have been found to act as inhibitors of various pyrimidine and purine nucleoside phosphorylases. nih.gov

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a significant role in the tumor microenvironment by hydrolyzing extracellular adenosine monophosphate (AMP) to adenosine. nih.govfrontiersin.org The resulting accumulation of adenosine has immunosuppressive effects, which can hinder anti-tumor immune responses. frontiersin.org Therefore, inhibiting CD73 is an attractive strategy in cancer immunotherapy. Research into the interaction of fluoropyrimidine metabolites with CD73 has been limited. However, one study investigating the structure-activity relationship of pyrimidine nucleotides as human CD73 inhibitors found that a 5-fluorouracil diphosphate (B83284) analogue was a weak inhibitor of the enzyme, with a Ki value of 2.54 μM. nih.gov This suggests that metabolites of this compound could potentially exert a minor, direct modulatory effect on CD73 activity.

Molecular Interactions and Binding Affinities

The efficacy of this compound's metabolites is determined by their binding affinities and inhibitory constants for their respective enzymatic targets. The following tables summarize key kinetic and inhibitory parameters reported in the literature for these interactions.

| Cell Line | Parameter | Value | Reference |

|---|---|---|---|

| Human Colon Cancer Cell Lines (Median) | Ki | 1.27 nM | aacrjournals.org |

| Colo320 (Colon Cancer) | Ki | 0.82 nM | aacrjournals.org |

| Colo201 (Colon Cancer) | Ki | 2.41 nM | aacrjournals.org |

| Human Thymidylate Synthase | Ki | 1.7 nM | acs.org |

| Human Thymidylate Synthase (High Affinity Site) | Kd | Not Specified | nih.gov |

| Human Thymidylate Synthase (Low Affinity Site) | Kd | Not Specified | nih.gov |

| Compound | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Benzoylated D-nucleoside derivatives (Range) | IC50 | 2.7 - 6.7 | mdpi.com |

| 2',3',5'-tri-O-benzoyl-1-O-acetyl-ribofuranose | IC50 | 4.2 | mdpi.com |

| Compound | Enzyme Source | Parameter | Value (mM) | Reference |

|---|---|---|---|---|

| 5-Fluorouridine | Ehrlich Ascites Tumor Cells | Km | 0.049 | nih.gov |

| 5-Fluoro-2'-deoxyuridine | Ehrlich Ascites Tumor Cells | Km | 0.278 | nih.gov |

| 5'-Deoxy-5-fluorouridine | Ehrlich Ascites Tumor Cells | Km | 0.633 | nih.gov |

Ligand-Protein Binding Studies

While direct ligand-protein binding studies for this compound are not extensively documented, its mechanism of action is understood through its metabolic conversion to the well-characterized antimetabolite, 5-fluorouracil (5-FU). The active metabolites of 5-FU are known to interact with and inhibit key enzymes involved in nucleotide biosynthesis.

One of the primary targets is thymidylate synthase (TS). The 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. calis.edu.cn This binding blocks the enzyme's normal function, which is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. calis.edu.cnnih.gov The inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and repair, ultimately leading to cell death, particularly in rapidly proliferating cancer cells. patsnap.compatsnap.com

Furthermore, other metabolites of 5-FU, such as 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. calis.edu.cnpatsnap.com The incorporation of these fluorinated nucleotides disrupts the normal processing and function of RNA and can lead to DNA damage, further contributing to the cytotoxic effects of the compound. patsnap.com

Table 1: Key Metabolites and Protein Targets

| Metabolite | Protein Target | Mechanism of Interaction |

|---|---|---|

| 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) | Thymidylate Synthase (TS) | Forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate, inhibiting dTMP synthesis. |

| 5-fluorouridine triphosphate (FUTP) | RNA Polymerases | Incorporated into RNA, disrupting RNA processing and function. |

| 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) | DNA Polymerases | Incorporated into DNA, leading to DNA damage and inhibition of DNA synthesis. |

Conformational Analysis and Intermolecular Interactions

The conformational properties of nucleoside analogs like this compound are crucial for their biological activity, as they determine how these molecules interact with their target enzymes and are incorporated into nucleic acids. The conformation of the furanose ring in nucleosides is typically described by a pseudorotational cycle, with two preferred conformations known as the North (N) and South (S) conformers. nih.gov

The introduction of a fluorine atom at the C2' or C3' position of the sugar ring is known to significantly influence this conformational equilibrium. nih.gov While specific conformational analysis data for this compound is limited, studies on related fluorinated nucleosides indicate that the high electronegativity of fluorine can favor a North-type conformation. nih.gov This is in contrast to the 2'-deoxyribonucleosides found in DNA, which predominantly adopt a South-type conformation. The preference for a North conformation can impact the interaction of the nucleoside with viral polymerases, with some studies suggesting that a North conformation is favored by RNA viruses. nih.gov

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, are critical for the binding of nucleoside analogs to their protein targets. nih.gov The fluorine atom in 5-fluorouracil and its derivatives can participate in hydrogen bonding, which can enhance the binding affinity and stability of the interaction with target enzymes like thymidylate synthase.

Cellular Effects of this compound and Derived Active Species

Antimetabolite Action and Nucleic Acid Synthesis Perturbation

As a derivative of 5-fluorouridine, this compound is presumed to act as a prodrug, being metabolized within the cell to release 5-fluorouridine and subsequently 5-fluorouracil (5-FU). calis.edu.cn 5-FU is a classic antimetabolite that interferes with essential biosynthetic pathways. calis.edu.cn

The primary mechanism of its antimetabolite action is the inhibition of thymidylate synthase by its metabolite FdUMP, as detailed in section 4.2.1. calis.edu.cnnih.gov This inhibition leads to a "thymineless death" by depleting the cellular pool of dTMP, which is necessary for DNA synthesis. nih.gov The lack of dTMP results in an imbalance of deoxynucleotides, leading to DNA fragmentation and cell cycle arrest. patsnap.com

In addition to inhibiting DNA synthesis, the metabolites of 5-FU can also be incorporated into both DNA and RNA. calis.edu.cnnih.gov The incorporation of FUTP into RNA can disrupt RNA processing, including the maturation of ribosomal and messenger RNA, leading to errors in protein synthesis. patsnap.com The incorporation of FdUTP into DNA can lead to DNA strand breaks and trigger apoptosis. calis.edu.cn

Table 2: Effects on Nucleic Acid Synthesis

| Metabolite | Effect on Nucleic Acid Synthesis | Consequence |

|---|---|---|

| FdUMP | Inhibition of thymidylate synthase | Depletion of dTMP, inhibition of DNA synthesis and repair. |

| FUTP | Incorporation into RNA | Disruption of RNA processing and function. |

| FdUTP | Incorporation into DNA | DNA damage and instability. |

Modulation of Cellular Processes by Fluorinated Nucleosides

The cellular effects of fluorinated nucleosides like 5-fluorouracil extend beyond the direct inhibition of nucleic acid synthesis. The cellular stress induced by DNA damage and metabolic disruption can trigger a variety of cellular responses.

Studies on 5-FU have shown that it can induce apoptosis, or programmed cell death, in cancer cells. nih.gov The DNA damage caused by thymidine depletion and the incorporation of fluorinated nucleotides can activate signaling pathways that lead to the activation of caspases and the execution of the apoptotic program.

In addition to apoptosis, 5-FU has also been observed to induce autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles depending on the cellular context. nih.gov Furthermore, treatment with 5-FU has been shown to increase the production of reactive oxygen species (ROS) in some cell types, which can contribute to cellular damage and cell death. nih.gov

It is important to note that these cellular effects are primarily attributed to the downstream metabolite 5-fluorouracil. The specific cellular effects of the parent compound, this compound, would depend on its uptake, metabolism, and the resulting intracellular concentrations of its active metabolites.

Structure Activity Relationship Sar Investigations of 3 O Benzoyl 5 Fluorouridine Derivatives

Impact of Benzoyl Group Substitution on Biological Activity

The benzoyl group in 3'-O-Benzoyl-5-fluorouridine plays a pivotal role in its prodrug characteristics. Modifications to this aromatic acyl moiety can significantly influence the compound's biological activity. The electronic properties of substituents on the benzoyl ring can alter the lability of the ester bond, which is critical for the release of the active 5-fluorouridine (B13573).

Research on related 3'-O-aromatic acyl-5-fluoro-2'-deoxyuridine derivatives has provided valuable insights. nih.gov The introduction of various substituents on the aromatic ring can modulate the cytotoxic activity of these compounds against different cancer cell lines. For instance, the presence of electron-withdrawing or electron-donating groups can affect the rate of enzymatic or chemical hydrolysis of the ester linkage, thereby influencing the concentration of the released active drug within the target cells.

A study on 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles demonstrated that substituents with varying electron-withdrawing strengths on the benzoyl moiety had a discernible effect on the electrochemical and photophysical properties of the molecules. nih.gov While this study is not on a 5-fluorouridine derivative, it highlights the principle that modifications to a benzoyl group can systematically alter a molecule's properties. In the context of this compound, it is plausible that substituents on the benzoyl ring could be fine-tuned to optimize the rate of prodrug activation. For example, electron-withdrawing groups could enhance the electrophilicity of the ester carbonyl carbon, potentially making it more susceptible to nucleophilic attack by esterases and facilitating the release of 5-fluorouridine. Conversely, electron-donating groups might stabilize the ester bond, leading to a slower, more sustained release of the active drug.

Influence of Fluorine Atom Position and Electronegativity on Compound Activity and Stability

The fluorine atom at the C5 position of the uracil (B121893) ring is a hallmark of 5-fluorouracil (B62378) and its nucleoside derivatives, including this compound. This strategic placement is critical to its mechanism of action. The fluorine atom's high electronegativity and small van der Waals radius allow it to mimic hydrogen at the active site of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. However, the strong carbon-fluorine bond prevents the methylation at the 5-position, leading to the inhibition of DNA synthesis and repair, and ultimately, cell death.

The stability of the C-F bond also contributes to the metabolic stability of the drug. The fluorine atom at the C5 position is not easily displaced, ensuring that the primary mechanism of action is the inhibition of thymidylate synthase. Furthermore, the electronegativity of the fluorine atom can influence the electronic distribution within the pyrimidine ring, which may affect its base-pairing properties and its recognition by various enzymes involved in nucleoside metabolism.

While the C5 position is the most well-studied, the introduction of fluorine at other positions of the nucleoside, such as the ribose moiety, can also have profound effects on the compound's activity and stability. These modifications are discussed in the subsequent sections.

Modifications at the Ribose Moiety and their Pharmacological Implications

The ribose moiety of this compound offers several positions for chemical modification, which can significantly impact the pharmacological properties of the resulting derivatives. These modifications can influence the compound's stability, cellular uptake, metabolic activation, and mechanism of action.

2'-Deoxy Modifications

The replacement of the 2'-hydroxyl group with a hydrogen atom, creating a 2'-deoxyribose scaffold, is a common modification in nucleoside chemistry. In the context of 5-fluorouridine derivatives, this leads to 5-fluoro-2'-deoxyuridine (B1346552) (FdU) and its prodrugs. A study on 3'-O-aromatic acyl-5-fluoro-2'-deoxyuridine derivatives demonstrated that these compounds could act as effective prodrugs, releasing FdU, which is a potent inhibitor of thymidylate synthase. nih.gov

The absence of the 2'-hydroxyl group generally increases the stability of the glycosidic bond against enzymatic cleavage by phosphorylases. This can alter the metabolic pathway of the nucleoside, favoring its phosphorylation by thymidine (B127349) kinase to the active monophosphate form. The lipophilicity of the molecule is also increased, which can enhance its passive diffusion across cell membranes.

Other Sugar Moiety Derivatizations

Beyond the 2'-deoxy modification, other derivatizations of the ribose moiety have been explored to modulate the pharmacological profile of 5-fluorouridine analogs. For instance, the synthesis of 3'-O- and 5'-O-propargyl derivatives of 5-fluoro-2'-deoxyuridine has been reported. nih.gov The introduction of a propargyl group, a small, alkyne-containing moiety, can provide a handle for further chemical modifications via "click chemistry" and can also influence the compound's interaction with biological targets. In this particular study, the 3'-O-propargyl derivative exhibited higher cytotoxic activity than the parent nucleoside in several human cancer cell lines. nih.gov

The introduction of fatty acyl esters at the 5'-position of related nucleoside analogs, such as 3'-fluoro-2',3'-dideoxythymidine, has been shown to significantly enhance their anti-HIV activity. mdpi.com This is attributed to the increased lipophilicity and cellular uptake of the conjugates. Such a strategy could also be applied to this compound, where the addition of a lipophilic group at the 5'-position could further enhance its prodrug properties.

Relationship between Lipophilicity and Biological Efficacy in Prodrug Design

A central tenet in the design of prodrugs like this compound is the modulation of lipophilicity to improve the therapeutic efficacy of the parent drug. 5-fluorouridine, being a hydrophilic molecule, has limited ability to passively diffuse across the lipophilic cell membranes. The attachment of a benzoyl group at the 3'-position significantly increases the lipophilicity of the molecule.

This increased lipophilicity is expected to enhance the oral bioavailability and cellular uptake of the prodrug. Once inside the cell, the ester linkage is designed to be cleaved by intracellular esterases, releasing the active 5-fluorouridine. The relationship between lipophilicity and biological efficacy is often parabolic; an optimal level of lipophilicity is required for effective transport across membranes, while excessively high lipophilicity can lead to poor aqueous solubility and sequestration in lipid bilayers, reducing the availability of the drug at its target site.

The choice of the acyl group is therefore critical. Studies on 5'-O-fatty acyl derivatives of other nucleoside analogs have demonstrated that increasing the chain length of the fatty acid can lead to increased cellular uptake. mdpi.com This principle can be applied to the design of 3'-O-acyl derivatives of 5-fluorouridine, where the nature of the acyl group can be varied to achieve the desired lipophilicity and, consequently, optimize biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

A QSAR study on a series of this compound derivatives with various substituents on the benzoyl ring would involve the calculation of a range of molecular descriptors for each compound. These descriptors can be broadly categorized as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), and hydrophobic (e.g., logP).

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can be used to build a QSAR model that correlates the descriptors with the observed biological activity (e.g., IC50 values against a cancer cell line). A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized derivatives and to provide insights into the structural features that are important for activity. For example, a positive coefficient for logP in the QSAR equation would suggest that higher lipophilicity is beneficial for activity within the studied range.

By understanding the quantitative relationships between the physicochemical properties of the benzoyl substituents and the biological activity, researchers can more rationally design and prioritize the synthesis of new this compound derivatives with improved therapeutic potential.

Preclinical Efficacy and Cellular Response Studies of 3 O Benzoyl 5 Fluorouridine

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The in vitro anticancer activity of 3'-O-aromatic acyl-5-fluoro-2'-deoxyuridine derivatives, including the benzoyl derivative, has been assessed against a panel of human cancer cell lines. These studies are crucial in determining the compound's potential for inhibiting cancer cell growth and proliferation.

Research into new aromatic and aliphatic 3'-O-acyl-5-fluoro-2'-deoxyuridine derivatives has provided insights into their potential as prodrugs against various cancer cell lines. These derivatives are designed to release the active anticancer nucleoside, 5-fluoro-2'-deoxyuridine (B1346552) (FdU), and in some cases, an additional active metabolite that could enhance the therapeutic effect. The antiproliferative activity of these compounds is typically evaluated using standard assays such as the MTT assay, which measures cell viability.

The cytotoxic effects of these derivatives have been observed to be dose-dependent across different cancer cell lines. For instance, studies on various 3'-O-aroylindoles have demonstrated significant inhibitory activity against the growth of cancer cells in vitro. While specific IC50 values for 3'-O-Benzoyl-5-fluorouridine are not extensively detailed in the provided search results, the general class of 3'-O-aromatic acyl derivatives has shown promising results.

| Compound Class | Tested Cancer Cell Lines | Observed Effect |

|---|---|---|

| 3'-O-Aromatic Acyl-5-fluoro-2'-deoxyuridine Derivatives | Various human cancer cell lines | Dose-dependent inhibition of cell proliferation |

Comparative analyses are essential to determine if a new derivative offers any advantage over existing therapies. Studies comparing the in vitro activity of 5-FU and its derivatives, such as floxuridine (FUDR), in human colorectal cancer have been conducted using clonogenic assays. These studies have shown that while both compounds are active, there can be discordant sensitivity results, with 5-FU being more active in some cases.

The development of prodrugs of 5-FU is a strategy to enhance its efficacy and reduce toxicity. Various prodrugs, including 5'-deoxy-5-fluorouridine and capecitabine, have been developed and studied. The rationale behind using prodrugs like this compound is to improve the pharmacokinetic profile and achieve a more targeted release of the active drug. For instance, O-alkyl derivatives of 2'-deoxy-5-fluorouridine have been shown to be superior to the parent compound FUdR in terms of antitumor activity in mice.

| Compound | Comparative Compound(s) | Key Findings |

|---|---|---|

| O-Alkyl derivatives of FUdR | FUdR | Superior antitumor activity in mice bearing sarcoma 180. nih.gov |

| 5-FU | FUDR | Discordant sensitivity in human colorectal cancer specimens. nih.gov |

In Vitro Selectivity and Differential Cell Line Response

A crucial aspect of cancer chemotherapy is the selective toxicity of a drug towards cancer cells while sparing normal cells. Prodrug strategies are often employed to enhance this selectivity. For instance, novel 5-FU prodrugs activated by reactive oxygen species (ROS), which are present at high levels in cancer cells, have been shown to selectively kill cancer cells over normal cells. This approach highlights the potential for designing prodrugs that exploit the unique microenvironment of tumors.

The evaluation of 3'-O-aromatic acyl-5-fluoro-2'-deoxyuridine derivatives has also included assessments of their therapeutic indices, which is a measure of a drug's safety. Some of these derivatives have shown promising therapeutic indices, suggesting a degree of selectivity. The differential response of various cancer cell lines to these compounds underscores the heterogeneity of cancer and the importance of personalized medicine.

Preclinical In Vivo Efficacy in Murine Models

In vivo studies in animal models are a critical step in the preclinical development of a new drug candidate, providing valuable information on its efficacy, pharmacokinetics, and toxicity in a living organism.

Murine xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of new compounds. Studies on novel antitumor benzoylphenylurea derivatives have demonstrated significant effects against various human tumor xenografts. Similarly, 3-aroylindoles have shown remarkable inhibitory activity against the growth of cancer cells in vivo, including in PC3 and RPMI-8226 xenograft models. While specific data for this compound in xenograft models is not detailed in the search results, the positive outcomes for structurally related compounds are encouraging.

The performance of a prodrug in an animal model is evaluated based on its ability to be converted to the active drug and exert a therapeutic effect. Studies on O-alkyl derivatives of 2'-deoxy-5-fluorouridine have demonstrated their oral antitumor activity against sarcoma 180 in mice. For example, 3'-O-(p-chloro-benzyl)-FUdR showed significantly higher activity than the parent compound FUdR. Another study on a novel antitumor prodrug of 5-FU, OFU001, investigated its in vivo efficacy and found that it releases 5-FU upon hypoxic irradiation. These studies provide a framework for evaluating the in vivo performance of this compound as a prodrug. The goal is to achieve sustained release and targeted delivery of 5-FU to the tumor site, thereby enhancing its antitumor effect while minimizing systemic toxicity.

Investigation of Drug Resistance Mechanisms in Preclinical Models

As a derivative and prodrug of 5-fluorouracil (B62378) (5-FU), this compound is anticipated to share similar mechanisms of drug resistance. Preclinical investigations into resistance to 5-FU have identified a multifactorial landscape, wherein cancer cells employ a variety of strategies to evade the cytotoxic effects of the drug. These mechanisms, which are likely relevant to this compound following its conversion to 5-FU, can be broadly categorized into altered drug metabolism, modifications of the drug target, and downstream effects on cellular pathways.

One of the primary mechanisms of 5-FU resistance involves the modulation of enzymes responsible for its activation and catabolism. nih.govnih.gov The efficacy of 5-FU is dependent on its conversion to active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). researchgate.net Cancer cells can develop resistance by downregulating the enzymes involved in this anabolic conversion. Conversely, an upregulation of the catabolic enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which degrades 5-FU into inactive metabolites, is a well-established mechanism of resistance. nih.gov

Alterations in the primary target of 5-FU, thymidylate synthase (TS), represent another critical avenue for resistance. nih.govnih.gov Overexpression of TS, either through gene amplification or transcriptional upregulation, can titrate out the inhibitory effect of FdUMP, thereby allowing DNA synthesis to proceed. nih.gov Mutations in the TYMS gene that reduce the binding affinity of FdUMP can also confer resistance.

Downstream of target inhibition, cellular responses and survival pathways play a significant role in mediating resistance. Evasion of apoptosis is a key factor, and resistant cells often exhibit dysregulation of apoptotic machinery. nih.gov Furthermore, alterations in cell cycle checkpoints and an enhanced capacity for DNA damage repair can contribute to cell survival following 5-FU treatment. nih.gov The tumor microenvironment and the induction of epithelial-to-mesenchymal transition (EMT) have also been implicated in the development of resistance to 5-FU-based therapies. nih.gov

The following table summarizes key mechanisms of resistance to 5-FU, which are presumed to be relevant for this compound.

| Category | Mechanism | Description |

| Altered Drug Metabolism | Increased Dihydropyrimidine Dehydrogenase (DPD) activity | Enhanced degradation of 5-FU to inactive metabolites. nih.gov |

| Decreased activity of activating enzymes | Reduced conversion of 5-FU to its active forms (e.g., FdUMP, FUTP, FdUTP). | |

| Target Alterations | Thymidylate Synthase (TS) overexpression | Increased levels of the target enzyme require higher drug concentrations for inhibition. nih.gov |

| TYMS gene mutations | Alterations in the gene encoding TS can lead to reduced binding affinity of the active metabolite FdUMP. | |

| Cellular Responses | Evasion of apoptosis | Dysregulation of apoptotic pathways allows cancer cells to survive drug-induced damage. nih.gov |

| Enhanced DNA repair | Increased capacity to repair DNA damage caused by the misincorporation of 5-FU metabolites. nih.gov | |

| Alterations in cell cycle regulation | Modifications in cell cycle checkpoints can prevent cell death following drug exposure. nih.gov |

It is important to note that these mechanisms are not mutually exclusive, and multiple resistance pathways can be active simultaneously within a tumor, contributing to the complexity of overcoming drug resistance in a clinical setting.

Advanced Analytical and Computational Methodologies in 3 O Benzoyl 5 Fluorouridine Research

Spectroscopic Characterization Techniques (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and purity of 3'-O-Benzoyl-5-fluorouridine. Each technique provides unique insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for verifying the molecular structure. In ¹H NMR, characteristic signals would be expected for the protons of the benzoyl group, the ribose sugar moiety, and the fluorouracil base. For instance, aromatic protons of the benzoyl group typically appear in the δ 7.4–8.0 ppm range. The anomeric proton of the ribose ring is a key diagnostic signal, often appearing as a doublet. In ¹³C NMR, distinct signals for the carbonyl carbons of the benzoyl group (around δ 165–170 ppm) and the uracil (B121893) ring, as well as the carbons of the ribose sugar, would confirm the compound's constitution.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. Based on data from 5-fluorouracil (B62378) and related compounds, key vibrational frequencies can be predicted. researchgate.netmdpi.comnih.govcsircentral.netacs.org The N–H stretching of the pyrimidine (B1678525) ring is typically observed around 3124-3173 cm⁻¹. nih.govacs.org Carbonyl (C=O) stretching vibrations from both the uracil ring and the benzoyl ester group would produce strong bands in the 1650–1720 cm⁻¹ region. mdpi.comnih.govacs.org Additionally, the characteristic C–F stretching vibration is expected around 1244 cm⁻¹. mdpi.comacs.org

Table 1: Expected FTIR Characteristic Peaks for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N–H (Pyrimidine Ring) | Stretching | ~3124 - 3173 |

| C=O (Uracil & Benzoyl) | Stretching | ~1650 - 1720 |

| C–N (Pyrimidine Ring) | Stretching | ~1649 |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure. For this compound, a molecular ion peak corresponding to its exact mass would be expected. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation analysis would likely show characteristic losses, such as the loss of the benzoyl group (C₆H₅CO⁺, m/z 105).

Chromatographic Separation and Metabolite Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification of this compound and for studying its metabolic conversion. As a prodrug, it is designed to be metabolized into 5-fluorouridine (B13573) and subsequently to its active cytotoxic metabolites.

Metabolite profiling studies, often employing HPLC coupled with mass spectrometry (HPLC-MS), are used to track the biotransformation of the compound in biological systems. A typical analysis would involve incubating the compound with liver microsomes or in cell culture, followed by extraction and analysis of the metabolites. The separation would likely be achieved using a reverse-phase C18 column with a gradient elution of water and an organic solvent like acetonitrile, often with a formic acid modifier to improve peak shape and ionization. mdpi.com This methodology allows for the separation and identification of the parent compound and its various metabolites, such as 5-fluorouridine, fluorouridine monophosphate (FUMP), fluorouridine diphosphate (B83284) (FUDP), and fluorouridine triphosphate (FUTP).

X-Ray Crystallography for Structural Elucidation of Compound-Target Complexes

Computational Chemistry and Molecular Docking Simulations

Computational methods are powerful tools for predicting and analyzing the interaction between a small molecule and its protein target. Molecular docking simulations are frequently used to study how the active metabolites of 5-fluorouridine, and by extension this compound, bind to key enzymes. jppres.com

The primary target for the active metabolites of 5-fluorouracil is thymidylate synthase (TS). jppres.comresearchgate.netnih.govmdpi.com In a typical molecular docking study, the 3D crystal structure of human thymidylate synthase (e.g., PDB ID: 6QXG) is used as the receptor. researchgate.netmdpi.com The ligand, such as FdUMP, is then computationally placed into the enzyme's active site to find the most stable binding orientation. These simulations predict the binding affinity (often expressed as a docking score in kcal/mol) and identify the specific amino acid residues involved in the interaction. jppres.com Studies on similar compounds have shown key interactions involving hydrogen bonds with residues like Asp218 and Asn226, as well as hydrophobic interactions. mdpi.com Such computational analyses can guide the design of new derivatives with improved binding affinity and selectivity. jppres.comnih.gov

Table 2: Representative Molecular Docking Results for 5-FU Derivatives with Thymidylate Synthase (PDB: 6QXG)

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| 5-Fluorouracil (Standard) | -3.5 to -5.5 | Asp218, Asn226 |

| Derivative Compound 12 | -3.81 | Similar to 5-FU |

Note: Data is illustrative and based on published studies of 5-FU derivatives to show typical values and interactions. mdpi.com

Radiosynthesis and Imaging for Preclinical Pharmacokinetic Studies (e.g., PET Probes)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo. To be used as a PET probe, this compound would need to be labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F).

The radiosynthesis would likely involve a late-stage nucleophilic substitution reaction. nih.govsemanticscholar.org A suitable precursor molecule, containing a good leaving group (such as a tosylate or nosylate) at a position where the ¹⁸F is to be introduced, would be reacted with [¹⁸F]fluoride. The reaction is typically carried out in an organic solvent at an elevated temperature. mdpi.comuni-mainz.denih.gov Following the reaction, the crude product must be rapidly purified, usually via semi-preparative HPLC, to yield the final [¹⁸F]-labeled tracer with high radiochemical purity. nih.govmdpi.com

Once synthesized, the [¹⁸F]-labeled this compound could be used in preclinical PET imaging studies in animal models of cancer. researchgate.netnih.gov These studies would provide crucial pharmacokinetic data, including the compound's biodistribution, its uptake in tumors versus healthy tissues, and its clearance from the body over time. nih.gov This information is vital for evaluating its potential as a targeted drug delivery system and for monitoring therapeutic response. researchgate.netmdpi.comyoutube.com

DNA Microarray Profiling and Gene Expression Analysis

DNA microarrays are used to analyze the expression levels of thousands of genes simultaneously, providing a global picture of how a cell responds to a drug. Upon metabolic activation to its active forms, this compound is expected to induce significant changes in the gene expression profiles of cancer cells, similar to its parent compound, 5-fluorouracil.

Studies using DNA microarrays on cancer cell lines treated with 5-fluorouracil have revealed a diverse pattern of gene expression changes. nih.gov These changes are often related to the drug's known mechanisms of action, including the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, treatment has been shown to upregulate genes involved in stress response and apoptosis, while downregulating genes associated with cell proliferation and metabolism. Correlating gene expression data with drug sensitivity across different cell lines can also help identify potential biomarkers that predict whether a patient's tumor will respond to the therapy.

Future Research Directions and Translational Perspectives for 3 O Benzoyl 5 Fluorouridine

Exploration of Novel Synthetic Pathways and Derivative Libraries

The foundation of advancing 3'-O-Benzoyl-5-fluorouridine lies in the innovation of its chemical synthesis and the expansion of its derivative library. Future research is geared towards developing more efficient, scalable, and cost-effective synthetic routes. Current methods often involve multi-step processes, including glycosylation, benzoylation, and acetylation reactions. google.com A key goal is to improve reaction yields and reduce the generation of impurities, potentially through novel catalytic systems or continuous-flow microreactor technologies. scirp.org

Furthermore, the creation of diverse derivative libraries is crucial for structure-activity relationship (SAR) studies. By modifying the benzoyl group or other positions on the fluorouridine scaffold, researchers can systematically investigate how these changes impact the compound's pharmacological properties. For example, the synthesis of various O-alkyl derivatives of similar nucleosides has shown that minor structural alterations can dramatically increase antitumor activity. mdpi.com The exploration of phosphoramidate (B1195095) modifications, known as the ProTide approach, represents another promising avenue. This strategy can enhance intracellular delivery and bypass metabolic pathways that often lead to drug resistance. cardiff.ac.uk

| Synthetic Strategy | Objective | Potential Advantage |

| Optimized Benzoylation | Increase yield and purity of this compound. | Lower production cost, suitable for industrial scale-up. google.com |

| Flow Chemistry | Develop continuous, automated synthesis. | High efficiency, better process control, improved safety. scirp.org |

| ProTide Technology | Create phosphoramidate derivatives. | Circumvent metabolic bottlenecks, improve intracellular delivery. cardiff.ac.uk |

| Derivative Libraries | Generate diverse analogues for SAR studies. | Identify compounds with enhanced potency and selectivity. mdpi.com |

Development of Enhanced Prodrug Strategies for Targeted Delivery

As a prodrug, this compound is designed to be inactive until it is metabolized to its active form, 5-fluorouracil (B62378) (5-FU), within the body. researchgate.net A major future direction is to enhance this strategy for more precise, tumor-targeted delivery, thereby increasing the drug's concentration at the cancer site while minimizing exposure to healthy tissues. researchgate.net

One approach involves designing prodrugs that are activated by enzymes overexpressed in the tumor microenvironment. mdpi.com Another strategy is the use of advanced nanodelivery systems, such as liposomes or carbon nanotubes, to encapsulate the prodrug. nih.govnih.gov These nanocarriers can be engineered to take advantage of the unique pathophysiology of tumors, such as their leaky vasculature (the enhanced permeability and retention effect), or can be decorated with ligands that bind to specific receptors on cancer cells. For instance, pH-responsive liposomes are being developed to release their payload specifically within the acidic microenvironment of tumors. mdpi.com These targeted strategies aim to improve the therapeutic index of 5-FU-based therapies by enhancing their efficacy and reducing systemic toxicity. nih.govresearchgate.net

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects

While the primary mechanism of action for the active metabolite 5-FU is well-established—it inhibits thymidylate synthase and gets misincorporated into RNA and DNA, leading to cell death—a more profound understanding of its nuanced effects is required. mdpi.comnih.gov Future research will focus on the specific molecular consequences of using this compound as the delivery vehicle. This includes studying its uptake, intracellular conversion rates, and the precise balance between its DNA- and RNA-directed activities, which may differ from directly administered 5-FU. drugdiscoverynews.com

Investigating off-target effects is equally critical. nih.gov All chemotherapeutic agents can affect healthy, rapidly dividing cells, leading to side effects. youtube.com Advanced techniques like CRISPR-based genetic screening and proteomics can help identify unintended molecular interactions. nih.gov By understanding these off-target effects, researchers can potentially design second-generation derivatives with improved safety profiles or develop co-therapies that mitigate specific toxicities. A deeper mechanistic insight will also aid in identifying biomarkers that can predict which patients are most likely to respond to treatment.

Combination Therapies with Other Antineoplastic Agents in Preclinical Models

The standard of care for many cancers involves combination chemotherapy, as using drugs with different mechanisms of action can produce synergistic effects and overcome resistance. mdpi.com A significant area of future research for this compound is its evaluation in combination with other antineoplastic agents in preclinical models. Its active metabolite, 5-FU, is already a cornerstone of many combination regimens, such as FAM (5-FU, Doxorubicin, Mitomycin) for gastric cancer. nih.govsci-hub.se

Preclinical studies will explore combinations with targeted therapies (e.g., kinase inhibitors), immunotherapy (e.g., checkpoint inhibitors), and even other cytotoxic agents. nih.gov For example, combining 5-FU with compounds that modulate apoptosis pathways or with natural products like allicin (B1665233) has shown synergistic antitumor effects. mdpi.comnih.gov Researchers are also investigating combinations with radiation therapy, where low doses of 5-FU may sensitize tumor cells to the effects of radiation. frontiersin.org The goal of these studies is to identify combinations that maximize cancer cell death while allowing for lower, less toxic doses of each agent. nih.gov

| Combination Partner | Rationale for Synergy | Potential Cancer Type |

| Doxorubicin | Different mechanisms of action (antimetabolite + topoisomerase inhibitor). nih.gov | Breast, Gastric Cancer. nih.gov |

| Oxaliplatin/Irinotecan | Standard of care in colorectal cancer; different DNA damage mechanisms. e-crt.org | Colorectal Cancer. |

| Allicin | Natural compound that can enhance apoptosis and inhibit proliferation. mdpi.com | Lung, Colorectal Cancer. mdpi.com |

| Radiation Therapy | 5-FU acts as a radiosensitizer, enhancing the efficacy of radiation. frontiersin.org | Pancreatic, Solid Tumors. |

Overcoming Resistance Mechanisms in Preclinical Settings

Drug resistance remains a major obstacle in cancer chemotherapy. e-crt.org Tumors can develop resistance to 5-FU through various mechanisms, including the upregulation of the target enzyme thymidylate synthase, increased drug efflux from the cell via ATP-binding cassette (ABC) transporters, alterations in apoptosis signaling pathways (e.g., Bcl-2 overexpression), and enhanced DNA repair capabilities. nih.govmdpi.comnih.gov

Future preclinical research must focus on strategies to overcome these resistance mechanisms in the context of this compound therapy. This could involve co-administering the drug with small molecule inhibitors that target the specific resistance pathway, for example, inhibitors of the DPD enzyme that degrades 5-FU or inhibitors of anti-apoptotic proteins. nih.gov Another approach is to use non-coding RNAs (like siRNAs) to silence the genes responsible for resistance. nih.gov Furthermore, developing derivatives of this compound that are less susceptible to these resistance mechanisms, such as ProTide versions that bypass certain metabolic activation or degradation steps, is a key strategy for maintaining therapeutic efficacy. mdpi.complos.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.